1,5-Anhydro-L-glucitol
Description
Historical Discovery and Early Scientific Investigations of Anhydroalditols
The journey into the world of anhydroalditols, the class of compounds to which 1,5-anhydro-L-glucitol belongs, began in the late 19th and early 20th centuries. While the initial discovery of 1,5-anhydro-D-glucitol dates back to 1888 in the milkwort plant Polygala senega, early scientific investigations were foundational to understanding these cyclic polyols. nih.gov The term "oceanography" itself did not exist in dictionaries before 1872, the year the Challenger expedition is credited with giving rise to the field. unizin.org This period of broad scientific exploration set the stage for detailed chemical investigations.
Early research focused on the synthesis and structural elucidation of these compounds. For instance, Hewitt G. published significant work in 1949 on 1,5-anhydrides of glycitols and related sugar derivatives, exploring the relationships between their rotatory power and structure. acs.org These foundational studies were crucial for the later synthesis and characterization of various anhydroalditols, including the L-glucitol enantiomer. The development of techniques to prepare anhydroalditols from readily available carbohydrates marked a significant step forward in their study. researchgate.net
Structural Characteristics and Stereochemical Considerations within Anhydroglucitols
This compound is a six-carbon monosaccharide with a pyranoid ring structure. researchgate.net Its chemical formula is C6H12O5, and it has a molecular weight of 164.156 g/mol . guidechem.comwikipedia.org The structure consists of a six-membered oxane ring with hydroxyl groups attached. The key to understanding this compound lies in its stereochemistry.
Stereochemistry, the study of the spatial arrangement of atoms in molecules, is critical in distinguishing between anhydroglucitol isomers. youtube.com Chirality, the property of a molecule being non-superimposable on its mirror image, is a central concept. nih.gov this compound and 1,5-Anhydro-D-glucitol are enantiomers, meaning they are mirror images of each other. jst.go.jp This seemingly subtle difference in the three-dimensional arrangement of their atoms leads to distinct properties and interactions in chiral environments, such as biological systems. nih.gov
The anomeric effect and the relative orientations of the hydroxyl groups on the pyranose ring dictate the conformational preferences and reactivity of these molecules. The synthesis of specific stereoisomers, like this compound, often requires stereoselective reduction methods. researchgate.net
Below is a table summarizing the key structural properties of this compound.
| Property | Value |
| Molecular Formula | C6H12O5 |
| Molecular Weight | 164.156 g/mol |
| CAS Number | 141434-71-1 |
| Structure | Pyranoid ring |
| Isomer Type | Enantiomer of 1,5-Anhydro-D-glucitol |
Overall Significance in Carbohydrate Chemistry and Biochemical Research
While much of the clinical and biochemical research has focused on 1,5-Anhydro-D-glucitol as a marker for glycemic control, the significance of this compound in carbohydrate chemistry and biochemical research is noteworthy. wikipedia.orgchemsynlab.comfrontiersin.orgcaymanchem.comhmdb.ca The synthesis and study of unnatural enantiomers like this compound are crucial for several reasons.
Firstly, they serve as important tools for probing the stereochemical requirements of enzymes and receptors involved in carbohydrate metabolism and transport. By comparing the biological activity of D- and L-enantiomers, researchers can gain insights into the specific interactions necessary for biological function. jst.go.jp
Secondly, the synthesis of this compound and other "unnatural" anhydroalditols contributes to the broader field of synthetic carbohydrate chemistry. jst.go.jp Developing efficient synthetic routes to these molecules expands the chemical toolbox available to scientists and can lead to the discovery of novel compounds with unique properties. For example, derivatives of 1,5-anhydroalditols have been synthesized to evaluate their potential as antioxidants and α-glucosidase inhibitors. jst.go.jp
In biochemical research, the anhydrofructose pathway, which can lead to the formation of 1,5-anhydro-D-glucitol, provides a unique route for the bioconversion of starch into value-added products. researchgate.netthieme-connect.com While this pathway primarily produces the D-isomer, the study of related enzymatic and chemical reductions can inform the synthesis of the L-isomer. thieme-connect.com
The table below highlights some of the key research areas where this compound and its derivatives are of interest.
| Research Area | Significance |
| Stereochemistry | Probing enzyme and receptor specificity. |
| Synthetic Chemistry | Development of novel synthetic methods and carbohydrate-based molecules. |
| Enzyme Inhibition | Investigating derivatives as potential inhibitors of enzymes like α-glucosidase. |
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCAJMNYNOGXPB-VANKVMQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141434-71-1 | |
| Record name | 1,5-Anhydro-L-glucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141434711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-ANHYDRO-L-GLUCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2V5Y9XXP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Endogenous Pathways of 1,5 Anhydroglucitol
Precursor Compounds and Enzymatic Transformations in Biological Systems
The biosynthesis of 1,5-anhydroglucitol involves key precursor molecules and specific enzymatic reactions. Central to this process is the intermediate compound 1,5-anhydro-D-fructose, which undergoes enzymatic reduction to form 1,5-AG.
Role of 1,5-Anhydro-D-fructose as a Central Intermediate
1,5-Anhydro-D-fructose (1,5-AF) serves as the immediate precursor in the biosynthesis of 1,5-anhydroglucitol. frontiersin.org This unique monosaccharide is generated from the degradation of α-1,4-glucans, such as starch and glycogen (B147801). nih.govthieme-connect.comnih.gov The formation of 1,5-AF is catalyzed by the enzyme α-1,4-glucan lyase, which acts on the non-reducing ends of these polysaccharides. nih.govnih.gov The widespread presence of 1,5-AF in organisms, including bacteria, algae, plants, and animal tissues, underscores its significance as a key metabolic intermediate. nih.govnih.gov In mammals, the liver is a primary site for the production of 1,5-AF from glycogen. iiarjournals.org Following its formation, 1,5-AF is rapidly metabolized, primarily through reduction to 1,5-AG. nih.goviiarjournals.org This conversion has been observed in various in vivo and in vitro systems, including swine, humans, and rat hepatoma cells. frontiersin.orgnih.govoup.com
Enzymatic Reduction Mechanisms of Anhydrofructose (e.g., 1,5-Anhydro-D-fructose Reductase, AKR1E2)
The conversion of 1,5-anhydro-D-fructose to 1,5-anhydro-D-glucitol is an enzymatic reduction reaction. This critical step is catalyzed by a specific group of enzymes known as 1,5-anhydro-D-fructose reductases. These enzymes belong to the aldo-keto reductase (AKR) superfamily of proteins, which are known for their role in reducing carbonyl substrates. ebi.ac.uknih.gov
One of the key enzymes identified in this process is 1,5-anhydro-D-fructose reductase , also known by its systematic name 1,5-anhydro-D-glucitol:NADP+ oxidoreductase (EC 1.1.1.263). wikipedia.orguniprot.org This enzyme utilizes NADPH as a cofactor to catalyze the reduction of the keto group in 1,5-AF to a hydroxyl group, thereby forming 1,5-AG. wikipedia.orghmdb.cauniprot.org
In humans and other mammals, the enzyme responsible for this reaction is designated as AKR1E2 . uniprot.orghmdb.cauniprot.orggenecards.org AKR1E2, also referred to as testis aldo-keto reductase (tAKR) or testis-specific protein (TSP), efficiently catalyzes the NADPH-dependent reduction of 1,5-AF to 1,5-AG. ebi.ac.ukuniprot.org While it shows high specificity for 1,5-AF, it has low reductase activity towards other substrates like 9,10-phenanthrenequinone. hmdb.cauniprot.orgmybiosource.com The enzyme is inhibited by certain compounds, including p-chloromercuribenzoic acid and alkyliodines. uniprot.orguniprot.org
It is important to distinguish the mammalian 1,5-anhydro-D-fructose reductase (forming 1,5-anhydro-D-glucitol) from a different enzyme found in some bacteria, such as Sinorhizobium morelense. This bacterial enzyme, also called 1,5-anhydro-D-fructose reductase (EC 1.1.1.292), reduces 1,5-AF to its stereoisomer, 1,5-anhydro-D-mannitol. creative-enzymes.comwikipedia.org
Biosynthetic Origins from α-1,4-Glucans (e.g., Glycogen, Starch)
The primary precursors for the endogenous synthesis of 1,5-anhydroglucitol are α-1,4-glucans, which are complex carbohydrates serving as energy storage molecules in living organisms. nih.govthieme-connect.com In animals, glycogen is the principal α-1,4-glucan that gives rise to 1,5-AG, while in plants and various microorganisms, starch serves this role. nih.govcambridge.orgresearchgate.net
The biosynthesis is initiated by the action of the enzyme α-1,4-glucan lyase (EC 4.2.2.13). thieme-connect.comnih.govresearchgate.net This enzyme catalyzes a lytic reaction at the non-reducing end of the glucan chains, cleaving the α-1,4-glycosidic bond and releasing 1,5-anhydro-D-fructose (1,5-AF). thieme-connect.comnih.gov This process represents an alternative pathway for glycogen and starch degradation, distinct from the more common hydrolytic and phosphorolytic pathways. nih.govresearchgate.net
Following its release, 1,5-AF is then available for enzymatic reduction to 1,5-anhydroglucitol, a reaction catalyzed by 1,5-anhydro-D-fructose reductase. nih.goviiarjournals.org This two-step conversion from storage polysaccharides to 1,5-AG has been demonstrated in various biological systems. For instance, studies in rat hepatoma cells have confirmed the synthesis of 1,5-AG from glucose, with the entire six-carbon skeleton being retained, and have implicated glycogen as the precursor. frontiersin.orgoup.com Similarly, the process has been observed in erythroleukemia cells, further supporting the role of glycogen as the mammalian source of 1,5-AF and subsequently 1,5-AG. frontiersin.org In Japan, this enzymatic degradation of starch is also utilized for the commercial production of 1,5-AF as a food material. nih.gov
Distribution and Occurrence in Diverse Organisms
1,5-Anhydroglucitol is a widely distributed polyol found across a broad spectrum of living organisms, indicating a conserved metabolic pathway. Its presence has been documented in bacteria, fungi, algae, higher plants, and various animal tissues. nih.govnih.govnih.govasm.org
In the fungal kingdom, 1,5-anhydro-D-fructose, the direct precursor to 1,5-AG, was initially discovered in morels. thieme-connect.com It has also been identified in fungi such as Anthracobia melaloma. researchgate.net The compound and its metabolic pathway are also present in red algae, including Gracilariopsis lemaneiformis. spandidos-publications.com
Among bacteria, the capability to metabolize 1,5-AF is a feature found in the Rhizobiaceae family, with specific pathways identified in species like Sinorhizobium morelense. nih.gov Evidence also points to the synthesis and metabolism of 1,5-AG in Escherichia coli. nih.govasm.org
In the plant kingdom, 1,5-AG has been reported in various species, including Polygala tenuifolia and Medicago sativa (alfalfa). nih.gov Cereal grains and beans are noted to have the largest stores of 1,5-AG, suggesting a role in seed germination. asm.org
The compound is also found in animal tissues. nih.govnih.gov For example, the synthesis of 1,5-AG has been confirmed in rat hepatoma cell lines and erythroleukemia cells. frontiersin.orgoup.com
Derivatization and Structure Activity Relationship Sar Studies of Anhydroglucitols
Synthesis of Functionalized 1,5-Anhydro-L-glucitol Derivatives
The synthesis of functionalized 1,5-anhydroglucitol derivatives leverages the hydroxyl groups on the pyranose core, enabling a wide range of chemical transformations. These synthetic efforts have produced diverse classes of compounds, including esters, ethers, and analogues with modified ring substituents.
A prominent area of research involves the synthesis of gallotannin derivatives, where one or more gallic acid units are condensed with the 1,5-anhydroglucitol core. For instance, a series of unnatural gallotannin derivatives based on a 1,5-anhydroalditol core has been systematically synthesized to evaluate their biological activities. This typically involves esterification reactions to attach galloyl moieties to the hydroxyl groups of the anhydroglucitol scaffold. The synthesis of fully galloylated compounds like 2,3,4,6-tetra-O-galloyl-1,5-AG (maplexin J) highlights the capacity to functionalize all available hydroxyl positions.
Another significant class of derivatives includes amino-functionalized anhydroglucitols. A facile route to synthesize 2-amino-1,5-anhydro-2-deoxy-d-glucitol has been developed, which serves as a mimic for glucosamine-containing natural products. One reported method involves the catalytic hydrogenation of an oxazoline (B21484) intermediate, which is readily prepared from N-acetyl-d-glucosamine. This approach is considered more straightforward than older methods that required Raney nickel desulfurization of 1-thio-glucopyranose derivatives.
Furthermore, derivatives have been created for analytical and probing purposes. A simple pre-column derivatization method for use in high-performance liquid chromatography (HPLC) involves reacting 1,5-anhydro-D-glucitol with benzoic acid to produce fluorescent derivatives, enabling sensitive detection in biological samples. For mechanistic studies, more complex derivatives such as fluorescein-labeled phosphoramidites based on 1,5-anhydro-D-glucitol and -mannitol have been synthesized. These compounds are designed for incorporation into oligonucleotides as molecular probes. The synthesis of C-phenyl D-glucitol derivatives has also been achieved, involving multi
Biochemical and Physiological Roles in Experimental Systems and Models
Interaction with Carbohydrate-Metabolizing Enzymes (e.g., Disaccharidases, α-Glucosidase inhibition studies)
In experimental systems, 1,5-anhydro-D-glucitol and its derivatives have been shown to interact with various carbohydrate-metabolizing enzymes. Studies in rats have demonstrated that 1,5-AG can inhibit disaccharidases such as sucrase, maltase, trehalase, and lactase. researchgate.netfrontiersin.org The inhibition of sucrase by 1,5-AG was found to be noncompetitive. researchgate.net The inhibitory effects on sucrase and maltase were observed to be similar in both human and rat intestinal preparations. researchgate.net
A significant area of research has been the investigation of 1,5-AG derivatives as α-glucosidase inhibitors. α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. While 1,5-AG itself may not be a potent inhibitor researchgate.net, galloylated derivatives of 1,5-AG have demonstrated significant inhibitory activity. mdpi.comjst.go.jp
Research has shown that the α-glucosidase inhibitory activity of these derivatives is influenced by the number and position of galloyl units attached to the 1,5-AG core. mdpi.comjst.go.jp For instance, 2,3,4,6-tetra-O-galloyl-1,5-AG was found to have excellent α-glucosidase inhibitory activity, significantly higher than some reference inhibitors. mdpi.com A study on gallotannin derivatives indicated that increasing the number of galloyl units on the 1,5-anhydroalditol core generally leads to increased α-glucosidase inhibition. jst.go.jp Furthermore, derivatives isolated from the leaves of Acer ginnala Maxim., including a 1,5-anhydro-D-glucitol derivative, showed potent dual inhibitory effects on both α-glucosidase and protein tyrosine phosphatase-1B (PTP1B). nih.gov
Other studies have explored the interaction of 1,5-AG with enzymes like hexokinase and glucokinase. Yeast and rat brain hexokinases can phosphorylate 1,5-AG, and the resulting phosphorylated compound can, in turn, inhibit the phosphorylation of D-glucose by these enzymes. nih.gov In contrast, glucokinase does not phosphorylate 1,5-AG but is inhibited by it. nih.govnih.gov
| Compound | Enzyme | Model System | Observed Effect | Reference |
|---|---|---|---|---|
| 1,5-Anhydro-D-glucitol (1,5-AG) | Sucrase, Maltase | Rat & Human Intestine | Inhibition (Noncompetitive for sucrase) | researchgate.net |
| 1,5-Anhydro-D-glucitol (1,5-AG) | Trehalase, Lactase | Rat Intestine | Strong inhibition | researchgate.net |
| 2,3,4,6-tetra-O-galloyl-1,5-AG | α-Glucosidase | In vitro | Excellent inhibitory activity (IC50 = 2.56 μM) | mdpi.com |
| 1,5-AG Galloylated Derivatives | α-Glucosidase | In vitro | Potent inhibition, dependent on number and position of galloyl units | jst.go.jp |
| 1,5-Anhydro-D-glucitol (1,5-AG) | Hexokinase | Yeast, Rat Brain | Acts as a substrate; its phosphorylated form inhibits glucose phosphorylation | nih.gov |
| 1,5-Anhydro-D-glucitol (1,5-AG) | Glucokinase | - | Inhibits glucose phosphorylation; not a substrate | nih.gov |
Influence on Glucose Homeostasis Pathways in Non-Human Animal Models and Cell Lines
Studies in animal and cell line models suggest that 1,5-anhydro-D-glucitol plays a role in hepatic glucose regulation. Research indicates that 1,5-AG regulates liver glucose levels by influencing both glycogenolysis and gluconeogenesis pathways. researchgate.net In rat hepatocytes, 1,5-AG has been reported to inhibit glycogenolysis by inhibiting the enzyme glycogen (B147801) phosphorylase. thieme-connect.com
A proposed third pathway for glycogen degradation in mammals involves the formation of 1,5-anhydro-D-fructose (1,5-AF) from glycogen, which is then reduced to 1,5-AG. nih.govnih.gov This pathway has been identified in rat liver, with the highest concentrations of 1,5-AF found in this organ. nih.gov The production of 1,5-AF occurs in the cytosol of rat liver homogenates when glycogen is present, and it is subsequently reduced to 1,5-AG. nih.gov This suggests a direct link between glycogen metabolism and the endogenous synthesis of 1,5-AG in hepatic models. iiarjournals.org Studies in db/db diabetic mice showed that long-term administration of 1,5-AG significantly lowered blood glucose levels, an effect attributed to the regulation of liver glucose levels through these pathways rather than through inhibition of intestinal α-glucosidase. researchgate.net
A key aspect of 1,5-anhydro-D-glucitol's physiology is its renal handling, which involves direct competition with glucose for tubular reabsorption. physiology.org In normal physiological conditions, 1,5-AG is efficiently reabsorbed in the renal tubules. nih.govnih.gov However, in hyperglycemic states, the high concentration of glucose in the glomerular filtrate competitively inhibits the reabsorption of 1,5-AG, leading to its increased urinary excretion. nih.govjst.go.jpchemsynlab.com
This mechanism has been demonstrated in various experimental models. Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats and non-obese diabetic (NOD) mice showed a significant reduction in the retention of exogenously administered radiolabeled 1,5-AG, with most of it being recovered in the urine. nih.gov This was interpreted as a reduction in renal reabsorption due to glucosuria. nih.gov The transporters responsible for this reabsorption are believed to be sodium-glucose cotransporters (SGLTs), with studies suggesting the involvement of SGLT4 or SGLT5. frontiersin.org A specific SGLT2 inhibitor, (1S)-1,5-anhydro-1-[5-(4-ethoxybenzyl)-2-methoxy-4-methylphenyl]-1-thio-D-glucitol, has been shown to be a potent inhibitor, highlighting the role of SGLT family transporters in the renal handling of 1,5-AG and its analogs. acs.org
| Pathway | Model System | Key Finding | Reference |
|---|---|---|---|
| Glycogenolysis/Gluconeogenesis | db/db diabetic mice | Long-term 1,5-AG administration lowered blood glucose by regulating liver glucose pathways. | researchgate.net |
| Glycogenolysis | Rat Hepatocytes | 1,5-AG inhibits glycogen phosphorylase. | thieme-connect.com |
| Endogenous Synthesis | Rat Liver Homogenate | 1,5-AG is produced from glycogen via a 1,5-anhydrofructose intermediate. | nih.gov |
| Renal Reabsorption | STZ-diabetic rats, NOD mice | Reduced retention and increased urinary excretion of 1,5-AG in diabetic models. | nih.gov |
| Renal Reabsorption | Rat in vivo loading test | Demonstrated efficient renal tubular reabsorption of 1,5-AG. | nih.gov |
| Cellular Transport | HepG2, C2C12 cells | Acute glucose load affects the dynamic balance of 1,5-AG, decreasing intracellular levels. | nih.gov |
Role in Antioxidative Stress Research in in vitro or Animal Models
Research suggests that 1,5-anhydro-D-glucitol and its metabolic precursor, 1,5-anhydro-D-fructose (1,5-AF), possess antioxidant properties. While 1,5-AG itself has been noted for its antioxidative potential chemsynlab.com, more extensive research has focused on 1,5-AF. Studies have shown that 1,5-AF can scavenge free radicals directly and inhibit the formation of reactive oxygen species (ROS) in cell models. researchgate.net
In a study using KKAy mice, a model for type 2 diabetes, supplemental feeding of 1,5-AG was found to prevent the onset of diabetes-related symptoms, an effect attributed to its systemic antioxidant effect. researchgate.net This was supported by lower levels of urinary 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage, in the 1,5-AG fed group. researchgate.net
Furthermore, in vitro studies on PC12 cells, a neuronal cell line, demonstrated that 1,5-AF protects against rotenone-induced neuronal damage. mdpi.com This protective effect was linked to the activation of the AMPK/PGC-1α pathway, leading to mitochondrial biogenesis and cytoprotection. mdpi.com In pre-B acute lymphocytic leukemia cells, 1,5-AG was found to promote glycolysis and the formation of reactive oxygen species (ROS), which in turn activated the MAPK/ERK signaling pathway, suggesting a complex, context-dependent role in cellular redox state. nih.gov
Potential in Other Metabolic Processes and Signaling Pathways in Experimental Studies
Beyond its direct role in glucose metabolism, 1,5-anhydro-D-glucitol and its derivatives have been implicated in other metabolic and signaling pathways in experimental settings.
In studies with pre-B acute lymphoblastic leukemia (pre-B ALL) cell lines and a xenotransplantation mouse model, 1,5-AG was found to promote cell proliferation and glycolysis. nih.gov Mechanistically, it was shown to upregulate pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), leading to an inhibition of mitochondrial respiration and an increase in glycolysis. This metabolic shift promoted leukemia progression by activating the reactive oxygen species (ROS)-dependent mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. nih.gov
The metabolic precursor, 1,5-AF, has also been shown to activate 5'-adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. mdpi.comaging-us.com In animal models of aging-associated brain diseases, oral administration of 1,5-AF alleviated declines in motor and cognitive function. aging-us.com This was associated with the activation of AMPK and the upregulation of the peroxisome proliferator-activated receptor-γ co-activator-1α (PGC-1α)/brain-derived neurotrophic factor (BDNF) pathway. aging-us.com Furthermore, intracerebroventricular administration of 1,5-AF was found to suppress feeding in mice by activating oxytocin (B344502) neurons in the paraventricular nucleus (PVN) of the hypothalamus. mdpi.com
Studies in various cell lines, including HepG2 and C2C12, have confirmed that 1,5-AG can move freely across cell membranes to maintain a dynamic balance, a process that is influenced by extracellular glucose concentrations. researchgate.net
Advanced Analytical Methodologies for 1,5 Anhydroglucitol Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of 1,5-AG analysis, enabling its separation from interfering compounds, particularly the structurally similar and far more abundant glucose. frontiersin.orgdiabeticstudies.org High-performance liquid chromatography (HPLC) is considered a reference method for the assessment of 1,5-AG. diabeticstudies.orgnih.gov However, both liquid and gas chromatography techniques can be time-consuming and require extensive sample preparation. frontiersin.orgdiabeticstudies.orgumk.pl
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful tool for the separation of highly polar compounds like 1,5-AG, which are often poorly retained in more common reversed-phase liquid chromatography (RP-LC). researchgate.netnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a hydrophilic partitioning mechanism. nih.govpolylc.com
This technique is particularly advantageous for analyzing 1,5-AG in complex biological samples. For instance, a sensitive and selective LC/MS³ assay was developed using HILIC to quantify 1,5-AG in human urine, where its concentration is significantly lower than in plasma. researchgate.netnih.govumk.pl This HILIC-based method provided the necessary selectivity and sensitivity for analysis from as little as 50 microliters of human urine. nih.govnih.gov UPLC-MS/MS systems coupled with HILIC columns have also been successfully used to simultaneously quantify glucose, fructose, and 1,5-anhydroglucitol in human plasma, demonstrating good linearity and precision. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a well-established and frequently used method for the detection and quantification of 1,5-AG. frontiersin.orgdiabeticstudies.organnlabmed.orgnih.govfrontiersin.org It offers high sensitivity and accuracy. nih.govfrontiersin.org However, a significant drawback of GC-MS for analyzing polar molecules like 1,5-AG is the necessity for sample derivatization. diabeticstudies.orgnih.govumk.pl This process, often involving acetylation, is required to increase the volatility and thermal stability of the analyte, making it suitable for gas chromatography. nih.govjfda-online.commdpi.comresearchgate.net
The derivatization step adds complexity and time to the sample preparation workflow. diabeticstudies.orgnih.gov Despite this, GC-MS remains a valuable tool, particularly in research settings. For example, it has been used to assay plasma concentrations of 1,5-AG in various study populations and has been compared with enzymatic methods, showing a high degree of correlation. annlabmed.orgnih.gov
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS, MS³)
Mass spectrometry, often coupled with a chromatographic inlet, is a primary technique for the sensitive and specific analysis of 1,5-AG. frontiersin.orgfrontiersin.orgresearchgate.net It provides high accuracy and is frequently employed in research, especially for samples with low 1,5-AG content, such as saliva or urine. nih.govfrontiersin.org
The development of advanced mass spectrometry assays has significantly improved the ability to measure 1,5-AG. Tandem mass spectrometry (MS/MS or MS²) and even MS³ techniques enhance selectivity by monitoring specific fragmentation transitions of the target molecule, reducing interferences from the sample matrix. researchgate.netnih.gov
A notable application is the development of a liquid chromatography/ion trap mass spectrometry (LC/MS³) assay for quantifying 1,5-AG in human urine. nih.govnih.gov This method utilizes an atmospheric pressure chemical ionization (APCI) source in negative ionization mode and monitors MS³ transitions for both 1,5-AG and an internal standard. nih.gov This approach provides sufficient selectivity and sensitivity for analysis from very small urine volumes. researchgate.netnih.gov The assay demonstrated a calibration range from 50 ng/mL to 10 µg/mL and proved to be rugged and reproducible. nih.gov Similarly, LC-MS methods have been developed for serum, with one method showing linearity between 1 µg/ml and 50 µg/ml and a limit of quantification of 0.55 µg/ml. researchgate.net
| Method | Principle | Sample Type(s) | Key Advantages | Key Disadvantages | Reported Detection/Quantification Limits |
|---|---|---|---|---|---|
| HILIC-MS | Separation of polar compounds on a polar stationary phase, coupled with mass detection. | Urine, Plasma nih.govnih.gov | Excellent for polar analytes; high sensitivity and selectivity when coupled with MS. researchgate.netnih.gov | Can have issues with source cleanliness and background levels. researchgate.net | Calibration range in urine: 50 ng/mL to 10 µg/mL. nih.gov |
| GC-MS | Separation of volatile compounds followed by mass detection. | Plasma, Serum annlabmed.orgnih.gov | High sensitivity and accuracy. nih.govfrontiersin.org | Requires labor-intensive derivatization; cumbersome process. diabeticstudies.orgnih.govfrontiersin.org | Correlates well with enzymatic methods. nih.gov |
| LC-MS/MS (MS³) | Liquid chromatographic separation followed by multiple stages of mass analysis. | Urine, Serum, Saliva researchgate.netnih.govnih.gov | Highly sensitive and selective; suitable for complex matrices and low concentrations. nih.govresearchgate.netnih.gov | Higher cost and complexity compared to other methods. frontiersin.org | LOD in urine: ~0.06 µg/mL; LOQ in serum: 0.55 µg/mL. nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. For 1,5-anhydroglucitol, ¹H-NMR spectra have been recorded and are available in public databases, confirming its chemical structure. nih.govresearchgate.net Beyond structural confirmation, NMR has also been applied to the quantitative analysis of 1,5-AG. It has been used to quantify 1,5-AG in saliva samples, although its implementation into routine clinical settings is considered limited. nih.gov
Enzymatic Assay Development and Refinements for Research Quantification
Enzymatic assays are widely used for the quantification of 1,5-AG due to their convenience, simplicity, and suitability for automation. diabeticstudies.orgnih.gov These methods are less laborious than chromatographic techniques and have been developed for use in automated chemistry analyzers. diabeticstudies.orgnih.gov
The core principle of many enzymatic assays involves the enzyme pyranose oxidase (PROD), which oxidizes 1,5-AG, producing hydrogen peroxide (H₂O₂). umk.plnih.govnih.gov The H₂O₂ is then detected using a colorimetric reaction. nih.govnih.gov A major challenge in these assays is the interference from glucose, as PROD is not specific to 1,5-AG and also reacts with glucose. nih.govrsc.org
To overcome this, several refinements have been developed. One common approach is to remove glucose from the sample beforehand using mini-columns packed with ion-exchange resins. nih.govnih.gov A more integrated approach involves a preliminary enzymatic step to eliminate glucose. In this "fully enzymatic method," glucokinase and an ATP-regenerating system are used to convert glucose into glucose-6-phosphate, a compound that does not react with pyranose oxidase. nih.gov This makes the assay highly selective for 1,5-AG. nih.gov These enzymatic methods have shown excellent precision and a strong correlation with GC-MS results. nih.govnih.gov
Commercially available kits, such as the GlycoMark™ assay, utilize these enzymatic principles and have been approved for monitoring purposes. nih.govresearchgate.netfrontiersin.orgdiabetesjournals.org The GlycoMark assay has an analytical sensitivity of 0.2 µg/ml and is linear up to 113 µg/ml, with results unaffected by high concentrations of glucose, hemoglobin, triglycerides, or bilirubin. diabetesjournals.org Recent innovations include the development of paper-based enzymatic sensors that can quantify 1,5-AG in a single step, further simplifying the process. rsc.orgfrontiersin.org
| Assay Principle | Key Enzymes | Method of Glucose Elimination | Detection Method | Performance Characteristics |
|---|---|---|---|---|
| Two-step oxidation | Pyranose oxidase, Peroxidase nih.govnih.gov | Ion-exchange mini-column nih.govnih.gov | Colorimetric (detecting H₂O₂) nih.govnih.gov | Good correlation with GC-MS (r = 0.997). nih.gov |
| Fully enzymatic | Glucokinase, Pyranose oxidase, Peroxidase nih.gov | Enzymatic conversion of glucose to glucose-6-phosphate. nih.gov | Colorimetric (detecting H₂O₂) nih.gov | Within-run CV: 0.52-1.29%; Day-to-day CV: 1.17-4.48%. nih.gov |
| Commercial Kits (e.g., GlycoMark™) | Glucokinase, Pyranose oxidase, Peroxidase umk.pl | Enzymatic conversion of glucose to glucose-6-phosphate. umk.pl | Colorimetric umk.pl | Analytical sensitivity: 0.2 µg/ml; Linear to 113 µg/ml. diabetesjournals.org |
Specificity and Interference Considerations in Complex Biological Matrices for Research Applications
The reliability of 1,5-AG measurement in complex biological matrices such as blood and saliva is critically dependent on the specificity of the assay and an awareness of potential interfering substances. While mass spectrometry offers high accuracy, enzymatic assays are more common but can be susceptible to interferences that lead to erroneous results. oup.com
A primary challenge in adapting serum-based enzymatic assays for salivary 1,5-AG measurement is interference from other structurally similar carbohydrates. Research utilizing the GlycoMark™ assay, a common enzymatic kit, for saliva analysis revealed that the signal was predominantly influenced by galactose, a monosaccharide biochemically similar to 1,5-AG but absent in blood. nih.govfrontiersin.org This interference is significant because pyranose oxidase (PROD), the key enzyme in the assay, can oxidize the C-2 hydroxyl group of other sugars, not just 1,5-AG. frontiersin.org This cross-reactivity with galactose led to a lack of correlation between mass spectrometry-based 1,5-AG measurements and the enzymatic assay results in saliva. nih.govfrontiersin.org Consequently, for research applications involving saliva, methods must incorporate a step for the enzymatic removal of galactose to ensure specificity for 1,5-AG. nih.gov
In blood-based assays, other conditions and compounds can interfere with 1,5-AG levels, independent of glycemic status.
Uremia: Patients with uremia may have elevated levels of inositol, which can interfere with the measurement of 1,5-AG. oup.com
Liver Disease: Chronic liver disease can lead to lower serum 1,5-AG levels regardless of blood glucose concentrations. oup.com This is attributed to impaired liver function, as the liver is involved in the modest production and metabolism of 1,5-AG. oup.com As liver fibrosis progresses, 1,5-AG levels can decrease significantly, meaning a low reading may not accurately reflect poor glycemic control. oup.com
These examples underscore the necessity for careful consideration of the sample matrix and patient's clinical condition in research settings to avoid misinterpretation of 1,5-AG data.
| Biological Matrix | Interfering Substance/Condition | Mechanism/Effect | Citation |
|---|---|---|---|
| Saliva | Galactose | Biochemically similar to 1,5-AG, leading to cross-reactivity with the pyranose oxidase (PROD) enzyme in colorimetric assays. | nih.govfrontiersin.org |
| Saliva | Fucose, Xylose, Mannose | Show correlation with assay readouts, likely due to their correlation with the primary interferent, galactose, rather than direct interference. | nih.gov |
| Serum/Plasma | Inositol (in Uremia) | Increased levels in uremia patients can interfere with the measurement of 1,5-AG. | oup.com |
| Serum/Plasma | Chronic Liver Disease/Fibrosis | Leads to decreased 1,5-AG levels due to impaired liver function, independent of glycemic control. | oup.com |
Novel Spectrophotometric and Colorimetric Methods for Research Applications
To overcome the limitations of traditional methods and improve the convenience and speed of 1,5-AG quantification, researchers have developed several novel spectrophotometric and colorimetric techniques. These methods often leverage enzymatic reactions coupled with advanced materials or detection platforms to enhance sensitivity and specificity.
One innovative approach involves a colorimetric method based on graphene quantum dots and enzyme-catalyzed reactions . This technique demonstrated a linear correlation between absorbance and serum 1,5-AG concentration in the range of 20.0–100.0 μg/mL, with a low detection limit of approximately 0.144 μg/mL. d-nb.infosci-hub.se The method is noted for its high accuracy, ease of performance, and affordability. d-nb.infosci-hub.se
Another significant development is the paper-based sensor for one-step 1,5-AG quantification . This sensor cleverly integrates an enzymatic glucose elimination system, using glucose oxidase, catalase, and mutarotase, to remove interference from excess glucose in the sample. oup.com This is crucial as the detecting enzyme, pyranose oxidase (PROD), cannot distinguish 1,5-AG from other sugars. oup.com The device consists of separate compartments for glucose and 1,5-AG quantification and can provide a result within 10 minutes, with a detection limit for 1,5-AG of approximately 3.2 μg/mL. oup.comd-nb.info
Electrochemical detection has also been advanced through a nanozyme-mediated cascade reaction system . This biosensor uses a combination of pyranose oxidase (PROD) and a nanocomposite nanozyme (e.g., reduced graphene oxide-carboxymethylated chitosan-hemin@platinum). nih.gov The process works as follows:
PROD catalyzes the oxidation of 1,5-AG, producing hydrogen peroxide (H₂O₂). nih.gov
The nanozyme, which has excellent peroxidase-like activity, then catalyzes the decomposition of the generated H₂O₂, producing a measurable electrochemical current signal. nih.govnih.gov This system exhibits high specificity and sensitivity, with a detection limit of 38.2 μg/mL and a linear range of 0.1–2.0 mg/mL. d-nb.infonih.gov A similar nanozyme cascade colorimetric sensor, using a different nanozyme and the chromogen TMB, showed a detection limit of 0.81 μg/mL. nih.gov
Furthermore, commercially available colorimetric assay kits have been refined for high-throughput research. These kits typically employ a two-step process: first, endogenous glucose is removed from the sample via an enzymatic reaction, and 1,5-AG is converted to 1,5-AG-6-phosphate. In the second step, the 1,5-AG-6-phosphate is enzymatically metabolized, leading to the generation of NADPH, which reacts with a probe to produce a colored product measured by absorbance (e.g., at 460 nm). researchgate.netresearchgate.net These assays are designed to be unaffected by other common sugars and can achieve detection limits as low as 0.11 nmoles of 1,5-AG per well. researchgate.netresearchgate.net
| Method | Principle | Detection Limit | Linear Range | Citation |
|---|---|---|---|---|
| Graphene Quantum Dot Colorimetric Assay | Enzyme-catalyzed reaction with graphene quantum dots for colorimetric detection. | ~0.144 μg/mL | 20.0–100.0 μg/mL | d-nb.infosci-hub.se |
| Paper-Based Sensor | Enzymatic glucose elimination followed by colorimetric detection of 1,5-AG. | ~3.2 μg/mL | Not specified | oup.comd-nb.info |
| Nanozyme Electrochemical Biosensor | PROD generates H₂O₂ from 1,5-AG; a nanozyme catalyzes H₂O₂ decomposition, producing an electrochemical signal. | ~38.2 μg/mL | 0.1–2.0 mg/mL | d-nb.infonih.gov |
| Nanozyme Colorimetric Sensor | PROD generates H₂O₂ from 1,5-AG; a nanozyme catalyzes H₂O₂ decomposition to oxidize a chromogen (TMB). | 0.81 μg/mL | 1.0–100.0 μg/mL | nih.gov |
| High-Throughput Colorimetric Kit | Two-step enzymatic reaction: glucose removal and conversion of 1,5-AG to a detectable colored product via NADPH generation. | 0.11 nmol/well | 0.2–5 nmol/well | researchgate.netresearchgate.net |
Non-Targeted Metabolomics Approaches for Discovery and Quantification
Non-targeted metabolomics has emerged as a powerful, unbiased hypothesis-generating tool in biomedical research, providing a comprehensive snapshot of small molecules in a biological sample. This approach has been particularly instrumental in 1,5-AG research for both biomarker discovery and for validating and understanding the limitations of other analytical methods. d-nb.infonih.gov
A landmark application of non-targeted metabolomics was the discovery of 1,5-AG as a potential noninvasive biomarker in saliva. oup.comoup.com In a large clinical discovery study combining multiple mass spectrometry-based metabolomics platforms, researchers analyzed over 2,000 metabolites in saliva, blood, and urine. oup.com This unbiased screening identified a strong association between reduced levels of 1,5-AG in saliva and type 2 diabetes. oup.comoup.com The saliva 1,5-AG levels showed a high correlation with blood 1,5-AG levels and an inverse correlation with glucose, demonstrating its potential for noninvasive screening. oup.comoup.com
Crucially, this non-targeted approach was also key to uncovering the analytical challenges of measuring salivary 1,5-AG with existing enzymatic assays. When researchers compared the quantitative results from the enzymatic GlycoMark™ assay with the semi-quantitative data from their non-targeted mass spectrometry platform, they found a high correlation for blood samples (r² = 0.902). nih.govd-nb.infonih.gov However, for saliva samples, there was no correlation between the two methods. nih.govd-nb.infonih.gov By examining the full saliva metabolome, they discovered that the enzymatic assay readout was highly correlated with galactose (r² = 0.704), not 1,5-AG. nih.gov This finding, only possible through a comprehensive, non-targeted analysis, revealed that galactose was a major interferent, a critical piece of information for developing a valid salivary assay. nih.govd-nb.info
Non-targeted metabolomics also serves as a translational research tool. In one study, a comparative analysis of serum metabolomics data from both humans and mice with diabetes independently identified 1,5-AG as a top differentiating metabolite. nih.gov This cross-species validation reinforces its role as a robust biomarker for glycemic control. nih.gov The same study used this unbiased approach to discover that treatment with SGLT2 inhibitors, a class of diabetic medications, significantly lowers 1,5-AG levels, complicating its use as a glycemic marker in this specific patient population. nih.gov
Discovery: Identifying novel biomarkers like 1,5-AG in previously unexplored matrices such as saliva. oup.comoup.com
Quantification and Validation: While often semi-quantitative, it provides data that can be correlated with and validate targeted assays. d-nb.infonih.gov It can also serve as a gold-standard comparison to uncover flaws or interferences in other methods. nih.govd-nb.info
Mechanism Insight: Revealing the systemic impact of therapeutics (like SGLT2 inhibitors) on biomarker levels, thereby refining their clinical interpretation. nih.gov
Comparative Biochemistry and Biological Significance of Anhydroglucitols
Cross-Species Analysis of Biosynthesis and Metabolic Fate
The biosynthesis of 1,5-anhydro-L-glucitol (a stereoisomer of the more commonly studied 1,5-anhydro-D-glucitol) is intricately linked to the metabolism of its precursor, 1,5-anhydro-D-fructose (1,5-AF). This pathway, known as the anhydrofructose pathway, represents an alternative route for glycogen (B147801) and starch catabolism and has been identified across a wide range of organisms, from bacteria to mammals. nih.govresearchgate.netthieme-connect.comthieme-connect.comresearchgate.net
Biosynthesis:
The initial step in the biosynthesis of anhydroglucitols is the formation of 1,5-AF from α-1,4-glucans like starch and glycogen. This reaction is catalyzed by the enzyme α-1,4-glucan lyase. thieme-connect.comthieme-connect.comnih.goviiarjournals.org Subsequently, 1,5-AF is reduced to 1,5-anhydro-D-glucitol (1,5-AG) by an NADPH-dependent 1,5-AF reductase. researchgate.net This two-step process has been observed in various organisms, including animals. researchgate.net
In mammals, including humans and rats, 1,5-AG is present in the blood and its biosynthesis is believed to occur via the anhydrofructose pathway with 1,5-AF as an intermediate. nih.goviiarjournals.orgiiarjournals.org Studies in rat hepatoma cells have confirmed the synthesis of 1,5-AG from glucose. oup.com Human erythroleukemia cells have also been shown to produce 1,5-AG from glucose, with evidence suggesting that 1,5-AF is the direct precursor. nih.gov These cells can readily take up external 1,5-AF and reduce it to 1,5-AG. nih.gov
In the bacterium Escherichia coli, the synthesis of 1,5-AG appears to be conditional, occurring in the early stationary phase of growth. asm.org The majority of the synthesized 1,5-AG in E. coli is derived from glucose, with its six-carbon skeleton largely remaining intact. asm.org
Metabolic Fate:
The metabolic fate of 1,5-AG varies across species. In mammals, a significant portion of ingested or endogenously synthesized 1,5-AG is excreted in the urine. nih.goviiarjournals.orgcambridge.orgresearchgate.net Studies in rats have shown that nearly 100% of orally administered 1,5-AG is excreted in the urine within 24 hours. cambridge.orgresearchgate.net In humans, about 60% of an ingested dose is excreted in the urine within 9 hours. cambridge.orgresearchgate.net This rapid excretion is due to the fact that high glucose levels inhibit the reabsorption of 1,5-AG in the renal tubules. asm.orgnih.gov
Despite its primary fate being excretion in mammals, some metabolic conversion of 1,5-AG does occur. Phosphorylated 1,5-AG has been detected in various rat organs, suggesting it is an intermediary metabolite. nih.gov The spleen and brain of rats show particularly high levels of phosphorylated 1,5-AG. nih.gov
In contrast, the metabolism in bacteria like E. coli shows both uptake and metabolism of 1,5-AG. asm.org The transient accumulation of 1,5-AG in both the cells and the medium suggests it may play a role in metabolic signaling related to nutritional status. asm.org
Table 1: Comparative Biosynthesis and Metabolic Fate of 1,5-Anhydro-D-glucitol
| Organism/Cell Type | Biosynthesis Precursor | Key Enzyme(s) | Metabolic Fate | Research Findings |
|---|---|---|---|---|
| Mammals (Human, Rat) | 1,5-Anhydro-D-fructose (from glycogen/glucose) | α-1,4-glucan lyase, 1,5-AF reductase | Primarily urinary excretion; some phosphorylation | Endogenous synthesis from glucose confirmed. oup.comnih.gov Nearly 100% of oral dose excreted in rat urine in 24h. cambridge.orgresearchgate.net Phosphorylated 1,5-AG found in various rat organs. nih.gov |
| Escherichia coli | Glucose | Not fully elucidated | Uptake and metabolism | Conditional synthesis in early stationary phase. asm.org May act as a metabolic signal. asm.org |
| Fungi | α-1,4-glucans (e.g., glycogen) | α-1,4-glucan lyase | Metabolized to various derivatives | 1,5-AF is an intermediate in the biosynthesis of compounds like microthecin (B1251313). nih.goviiarjournals.orgiiarjournals.org |
| Algae (Red Algae) | α-1,4-glucans (e.g., starch) | α-1,4-glucan lyase | Metabolized to various derivatives | Source of 1,5-AF for the synthesis of other metabolites. nih.goviiarjournals.orgiiarjournals.org |
Evolutionary Perspectives of Anhydrofructose and Anhydroglucitol Pathways
The anhydrofructose (AF) pathway represents a third route of glycogen and starch catabolism, alongside the well-established hydrolytic and phosphorolytic pathways. nih.govtandfonline.com The widespread presence of this pathway in both prokaryotes and eukaryotes, including bacteria, fungi, algae, and mammals, suggests an early evolutionary origin. nih.govthieme-connect.comthieme-connect.comresearchgate.netnih.gov
The core of the pathway involves the enzymatic conversion of α-1,4-glucans to 1,5-AF by α-1,4-glucan lyase, followed by the metabolism of 1,5-AF into a variety of secondary metabolites. nih.govresearchgate.net The specific end products of the AF pathway can differ significantly between taxonomic groups, indicating divergent evolution of the downstream enzymatic steps. researchgate.net
For instance, in certain fungi and red algae, 1,5-AF is converted to the antimicrobial compound microthecin. researchgate.netresearchgate.net In other fungi, the pathway leads to the production of ascopyrone P, which has antibacterial and antioxidant properties. researchgate.net In mammals and some bacteria, 1,5-AF is primarily reduced to 1,5-AG. nih.govresearchgate.net
The conservation of the initial step, the formation of 1,5-AF, across diverse life forms points to a fundamental and ancient role for this molecule. The subsequent diversification of the pathway likely reflects adaptations to different metabolic needs and environmental pressures. The enzymes involved in the later stages of the AF pathway, such as AF dehydratase and ascopyrone tautomerase in fungi, demonstrate this evolutionary branching. researchgate.net
The presence of the AF pathway in organisms that store glucose as glycogen or starch highlights its importance as an alternative mechanism for mobilizing these energy reserves. nih.gov The regulation of this pathway and the physiological functions of its various metabolites are areas of ongoing research that will further illuminate its evolutionary significance.
Role in Different Biological Systems and Organisms
The biological roles of 1,5-anhydroglucitols and their precursors are diverse and specific to the organism.
Fungi: In many fungal species, the anhydrofructose pathway leads to the production of secondary metabolites with antimicrobial properties. thieme-connect.comthieme-connect.comresearchgate.net For example, 1,5-AF is a precursor to microthecin, a compound that inhibits the growth of certain bacteria. researchgate.netthieme-connect.com In the fungus Anthracobia melaloma, the pathway produces ascopyrone P, which also exhibits antibacterial activity. researchgate.net This suggests a role for the pathway in chemical defense and competition among microorganisms.
Plants: While information on this compound is limited, the accumulation of various polyols and sugars is a well-documented response to abiotic stress in plants. scispace.comfrontiersin.org These compatible solutes can act as osmoprotectants, helping to maintain cellular turgor and stabilize proteins and membranes during conditions of drought, salinity, or extreme temperatures. scispace.com Although not explicitly detailed for this compound, it is plausible that it could function in a similar capacity in the plants where it is found.
Bacteria: In Escherichia coli, 1,5-AG appears to be involved in the regulation of glycogen metabolism. jst.go.jp Its synthesis is triggered by glucose depletion, and the resulting 1,5-AG can accelerate the degradation of stored glycogen. jst.go.jp This suggests a signaling role for 1,5-AG, potentially as an extracellular signal, to coordinate metabolic responses to changing nutrient availability. asm.orgjst.go.jp In Streptococcus pneumoniae, the expression of 1,5-anhydro-D-fructose reductase is increased in response to a peptide found in neighboring bacteria, suggesting a role in interspecies communication and carbohydrate metabolism. d-nb.info In Sinorhizobium morelense, the reduction of 1,5-AF to 1,5-anhydro-D-mannitol (an epimer of 1,5-AG) may regulate carbohydrate supply in its symbiotic relationship with plants. nih.gov
Non-human Animal Models: In rats, 1,5-AG has been shown to inhibit certain disaccharidases, which can suppress the elevation of blood glucose after the ingestion of sugars like sucrose (B13894) and maltose. cambridge.orgresearchgate.net This suggests a potential role in modulating carbohydrate digestion and absorption. cambridge.orgresearchgate.netfrontiersin.org Furthermore, the presence of phosphorylated 1,5-AG in the brain and other organs of rats indicates that it participates in cellular metabolic processes, although its precise functions are still under investigation. nih.gov In swine, orally administered 1,5-AF is rapidly metabolized to 1,5-AG, highlighting the efficiency of this conversion in a mammalian system. nih.goviiarjournals.orgresearchgate.net
Table 2: Summary of Known Roles of Anhydroglucitols and Precursors in Different Organisms
| Organism Group | Compound(s) | Observed Role/Function | Supporting Evidence |
|---|---|---|---|
| Fungi | 1,5-Anhydro-D-fructose, Microthecin, Ascopyrone P | Precursor to antimicrobial secondary metabolites. | Production of microthecin and ascopyrone P from 1,5-AF. researchgate.netthieme-connect.comresearchgate.net |
| Plants | Polyols (general) | Abiotic stress tolerance (osmoprotection). | Accumulation of compatible solutes under stress. scispace.comfrontiersin.org |
| Bacteria | 1,5-Anhydro-D-glucitol, 1,5-Anhydro-D-fructose | Regulation of glycogen metabolism, interspecies signaling. | 1,5-AG accelerates glycogen degradation in E. coli. jst.go.jp Increased 1,5-AF reductase expression in S. pneumoniae. d-nb.info |
| Non-human Animal Models | 1,5-Anhydro-D-glucitol, 1,5-Anhydro-D-fructose | Inhibition of disaccharidases, intermediary metabolism. | Suppression of postprandial glucose spikes in rats. cambridge.orgresearchgate.net Presence of phosphorylated 1,5-AG in rat tissues. nih.gov Rapid conversion of 1,5-AF to 1,5-AG in swine. nih.goviiarjournals.orgresearchgate.net |
Historical Perspectives on 1,5 Anhydroglucitol Research
Key Milestones in Discovery and Structural Elucidation
The journey of 1,5-Anhydroglucitol (1,5-AG) from a botanical compound to a clinical biomarker is marked by several key discoveries over more than a century. The initial identification of this polyol, a six-carbon monosaccharide structurally similar to D-glucose, occurred in 1888 when it was isolated from the plant Polygala senega (also known as Polygara amara). nih.govdiabetesjournals.orgdiabeticstudies.orgnih.gov However, it took over five decades for its precise chemical structure to be fully elucidated in 1943. nih.govdiabetesjournals.orgdiabeticstudies.orgnih.gov
The relevance of 1,5-AG to human physiology remained unknown until the early 1970s. In 1972 and 1973, researcher E. Pitkänen first confirmed the presence of 1,5-AG in human plasma and cerebrospinal fluid. nih.govdiabetesjournals.orgdiabeticstudies.orgnih.gov This pivotal discovery paved the way for investigating its role in human health and disease. A few years later, in 1981, a significant breakthrough came from Akanuma, who first inferred the clinical role of 1,5-AG by demonstrating that its levels were notably decreased in patients with diabetes. wikipedia.org This observation was further solidified in 1983 when studies showed that plasma 1,5-AG levels dropped to nearly undetectable amounts in diabetic patients who were not receiving insulin (B600854) treatment. wikipedia.org
The growing understanding of its connection to glycemia spurred the development of commercial assays. Japan pioneered this effort, introducing the first commercial test for 1,5-AG in 1991. nih.govdiabeticstudies.org This was followed by its approval in the United States, where the Food and Drug Administration (FDA) cleared the GlycoMark™ assay in 2003 for the intermediate-term monitoring of glycemic control. nih.govdiabeticstudies.orgnih.govwikipedia.orgdiabetesjournals.org
Key Milestones in 1,5-Anhydroglucitol Research
| Year | Milestone | Significance |
|---|---|---|
| 1888 | Initial isolation from Polygala senega plant. nih.govnih.gov | First discovery of the compound in nature. |
| 1943 | Chemical structure elucidated. nih.govdiabetesjournals.orgdiabeticstudies.orgnih.gov | Provided the fundamental chemical identity of 1,5-AG. |
| 1972-1973 | Confirmed in human plasma and cerebrospinal fluid. nih.govdiabetesjournals.orgdiabeticstudies.orgnih.gov | Established the presence of 1,5-AG in the human body. |
| 1981 | Decreased levels observed in diabetic patients. wikipedia.org | First indication of its potential as a glycemic marker. |
| 1991 | First commercial assay developed in Japan. nih.govdiabeticstudies.org | Enabled standardized clinical measurement. |
| 2003 | FDA approval for glycemic monitoring in the U.S. nih.govnih.govwikipedia.orgdiabetesjournals.org | Validated its clinical utility as a biomarker for short- to intermediate-term glycemic control. |
Evolution of Research Foci: From Initial Isolation to Detailed Mechanistic Studies
The scientific focus on 1,5-Anhydroglucitol has evolved significantly from its simple isolation. Early research centered on its basic properties and presence in nature. Following its identification in human fluids, the research emphasis shifted towards understanding its physiological role. The discovery of its inverse relationship with blood glucose levels in diabetic patients was a turning point, redirecting research towards its potential as a clinical biomarker. wikipedia.org
Initial mechanistic studies focused on a key observation: the structural similarity between 1,5-AG and glucose. Researchers discovered that 1,5-AG is filtered by the kidneys and almost entirely reabsorbed (99.9%) in the renal tubules under normal glucose conditions. e-dmj.org However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), the excessive glucose competitively inhibits the reabsorption of 1,5-AG. diabetesjournals.orge-dmj.org This leads to increased urinary excretion of 1,5-AG and a corresponding rapid drop in its serum concentration, making it a sensitive indicator of recent hyperglycemic episodes. nih.govfrontiersin.org
This foundational understanding led to the development of various analytical methods, including gas chromatography-mass spectrometry, to precisely measure its concentration. annlabmed.org The creation of a simpler, automated enzymatic assay (GlycoMark™) facilitated its broader use in clinical research and practice. diabetesjournals.org
More recent research has delved into more detailed and nuanced applications, moving beyond a general marker of hyperglycemia:
Glycemic Variability and Postprandial Hyperglycemia: A major research focus has been on the superiority of 1,5-AG over traditional markers like Hemoglobin A1c (HbA1c) for assessing short-term (1-2 weeks) glycemic control. nih.govfrontiersin.org Studies have demonstrated that 1,5-AG is particularly sensitive to postprandial (after-meal) glucose spikes, which are not always captured by HbA1c. diabeticstudies.orge-dmj.orgnih.gov
Predictor of Complications: Research has expanded to investigate 1,5-AG as a predictive biomarker for various diabetes-related complications. Low levels of 1,5-AG have been associated with an increased risk for diabetic retinopathy, nephropathy, and cardiovascular events. nih.govnih.govfrontiersin.org
Non-Invasive Monitoring: The finding that 1,5-AG concentrations in saliva correlate with serum levels has opened a new avenue of research into non-invasive methods for glycemic monitoring. nih.govwikipedia.orgfrontiersin.org
Metabolic Pathway Interactions: Mechanistic studies have explored its deeper roles in metabolism. For instance, its phosphorylated form, 1,5-anhydroglucitol-6-phosphate (B96805), has been found to inhibit hexokinase, a key enzyme in glycolysis. nih.gov This suggests a role in regulating cellular glucose utilization.
Evolution of 1,5-Anhydroglucitol Research Focus
| Era | Primary Research Focus | Key Research Findings |
|---|---|---|
| Late 19th - Mid 20th Century | Isolation and Structural ID | Isolated from plant sources; chemical structure determined. nih.govdiabetesjournals.org |
| 1970s - 1980s | Physiological and Clinical Observation | Identified in human fluids; low levels linked to diabetes. nih.govwikipedia.org |
| 1990s - Early 2000s | Mechanism and Assay Development | Mechanism of renal competitive inhibition with glucose established; commercial assays developed. nih.govdiabetesjournals.organnlabmed.org |
| Mid 2000s - Present | Detailed Mechanistic & Clinical Utility Studies | Established as a marker for glycemic variability and postprandial hyperglycemia; predictive value for complications; role in non-invasive monitoring and cellular metabolism explored. nih.gove-dmj.orgnih.govmdpi.com |
Contribution of 1,5-Anhydroglucitol Research to Broader Glycobiology
The study of 1,5-Anhydroglucitol has made several important contributions to the broader field of glycobiology, which encompasses the study of the structure, function, and biology of carbohydrates (sugars).
First, the research on 1,5-AG has significantly enhanced the understanding of glycemic control . It highlighted the clinical importance of short-term glycemic excursions and postprandial hyperglycemia, shifting some of the focus away from the long-term average provided by HbA1c. diabeticstudies.org This has led to a more nuanced appreciation of glucose dynamics and its role in the development of diabetic complications. e-dmj.orgfrontiersin.org
Second, investigations into its mechanism of action have provided deeper insights into renal physiology , specifically the competitive nature of solute transport in the renal tubules. The relationship between glucose and 1,5-AG reabsorption served as a clear in-vivo example of competitive inhibition. diabetesjournals.org This knowledge has become particularly relevant with the advent of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of diabetic medications that directly target renal glucose reabsorption. researchgate.netresearchgate.net Research has now identified SGLT5 as a primary transporter for 1,5-AG. researchgate.net
Third, the journey of 1,5-AG from a plant-derived sugar to a validated clinical tool serves as a model for biomarker discovery in glycobiology. It illustrates the process of identifying a glycan-related molecule, elucidating its metabolic pathway, and validating its clinical utility for diagnosing or monitoring a metabolic disease.
Finally, emerging research suggests a role for 1,5-AG in fundamental cellular processes like metabolite repair or proofreading . The finding that its phosphorylated form can inhibit hexokinase suggests it may be part of a system to prevent the accumulation of or damage from aberrant sugar metabolites, a crucial concept in maintaining metabolic health. nih.gov Furthermore, some studies have explored its role in other cellular functions, such as promoting collagen production and inhibiting the growth of certain oral bacteria. fushimi.co.jp These findings extend its relevance beyond glycemic control and into other areas of cell biology and pathobiology.
Q & A
Basic Research Questions
Q. What are the key structural and metabolic properties of 1,5-Anhydro-L-glucitol (1,5-AG) that make it a biomarker for short-term glycemic control?
- Methodological Answer : 1,5-AG is a monosaccharide with a closed pyran ring structure, conferring metabolic stability and resistance to enzymatic degradation. Its serum levels inversely correlate with urinary glucose excretion due to competitive renal reabsorption inhibition under hyperglycemic conditions. Researchers quantify 1,5-AG using assays like GlycoMark™ or Determiner-L, which employ enzymatic or colorimetric methods. Key considerations include avoiding samples from patients with renal impairment or glucosuria (urinary glucose >10 mmol/L), as these confound measurements. Longitudinal studies should collect blood at baseline and intervals (e.g., 2, 4, 8 weeks) to track glycemic changes, with concordance analysis between 1,5-AG and HbA1c/fructosamine .
Q. How does 1,5-AG differ from HbA1c in reflecting glycemic variability?
- Methodological Answer : HbA1c reflects average glucose levels over ~3 months, while 1,5-AG captures postprandial hyperglycemia and short-term fluctuations (48 hours to 2 weeks). For studies targeting glycemic excursions, combine 1,5-AG with continuous glucose monitoring (CGM) or standardized meal tests. Statistical analysis should include Pearson correlations (e.g., ρ = −0.3358 for glucose vs. 1,5-AG) and multivariable regression to account for confounders like diet or renal function. Note that 1,5-AG is less effective in patients with HbA1c >9.0%, where severe hyperglycemia depletes 1,5-AG pools .
Advanced Research Questions
Q. What experimental designs resolve contradictions between 1,5-AG and HbA1c data in longitudinal studies?
- Methodological Answer : Discordance arises due to differences in temporal sensitivity: 1,5-AG responds within days to glucose normalization, while HbA1c lags by weeks. To reconcile discrepancies:
- Stratify participants by baseline HbA1c (<7% vs. ≥7%).
- Use mixed-effects models to analyze time-dependent changes (e.g., MMRM models).
- Validate findings with CGM-derived metrics like mean amplitude of glycemic excursions (MAGE).
- Reference studies showing 1,5-AG’s rapid normalization (2 weeks) vs. HbA1c’s slower response (8 weeks) .
Q. How can regioselective modification of this compound derivatives advance glycoconjugate synthesis?
- Methodological Answer : The benzylidene-protected core (e.g., 1,5-Anhydro-4,6-O-benzylidene-D-glucitol) enables regioselective functionalization at the C2 and C3 positions. Protocols involve:
- Step 1 : Protect the 4,6-hydroxyl groups via benzaldehyde dimethyl acetal under acidic conditions.
- Step 2 : Introduce glycosyl donors (e.g., thioglycosides) at C2 using Lewis acid catalysts.
- Step 3 : Deprotect via hydrogenolysis or acid hydrolysis.
Applications include synthesizing glycosidase inhibitors or glycomimetics for enzymatic pathway studies. Validate products via NMR (e.g., stereochemical analysis using - and -NMR) and HPLC-MS .
Q. What strategies validate 1,5-AG’s role in postprandial hyperglycemia assessment during drug trials?
- Methodological Answer : In trials evaluating GLP-1 agonists or α-glucosidase inhibitors:
- Measure 1,5-AG at baseline, 2 weeks, and 4 weeks to capture acute effects.
- Correlate 1,5-AG changes with CGM-derived postprandial glucose (PPG) peaks.
- Use receiver operating characteristic (ROC) curves to determine 1,5-AG’s sensitivity/specificity for identifying PPG >180 mg/dL.
- Reference studies where 1,5-AG outperformed HbA1c in detecting drug-induced PPG reductions (e.g., exenatide trials) .
Data Analysis and Contradictions
Q. How to address conflicting evidence on 1,5-AG’s biosynthesis in humans?
- Methodological Answer : While dietary intake (~4.4 mg/day) is the primary source, debated de novo synthesis (~0.5 mg/day) requires isotope tracing:
- Administer -glucose to fasted subjects and monitor -1,5-AG via LC-MS.
- Control for dietary 1,5-AG by using purified diets during experiments.
- Compare urinary excretion rates in euglycemic vs. hyperglycemic states to isolate metabolic contributions .
Q. What statistical methods improve reliability in 1,5-AG assay comparisons?
- Methodological Answer : When comparing GlycoMark™ and Determiner-L assays:
- Use Bland-Altman plots to assess agreement.
- Apply Deming regression for method comparison, accounting for measurement errors.
- Test freeze-thaw stability by assaying aliquots pre- and post-freezing (e.g., -80°C for 24 hours).
- Report intra- and inter-assay CVs; aim for <5% variability .
Tables for Reference
Table 1 : Key Biomarkers in Glycemic Studies
| Biomarker | Temporal Window | Strengths | Limitations |
|---|---|---|---|
| 1,5-AG | 48h–2 weeks | Captures postprandial spikes | Confounded by renal dysfunction |
| HbA1c | 8–12 weeks | Gold standard for chronic control | Insensitive to acute changes |
| Fructosamine | 2–3 weeks | Cost-effective | Affected by albumin turnover |
Source : Adapted from McGill et al. (2004) and Dungan et al. (2006) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
